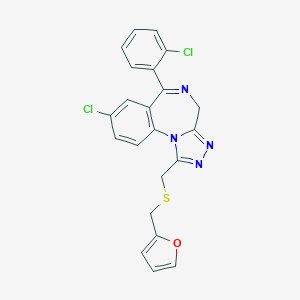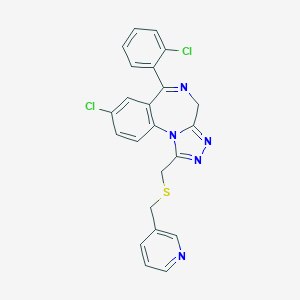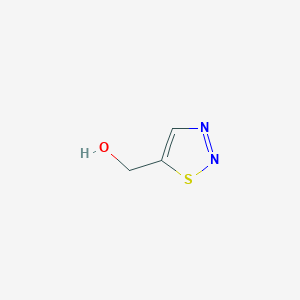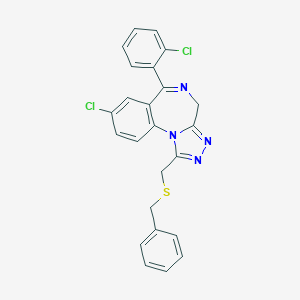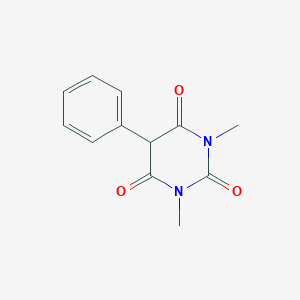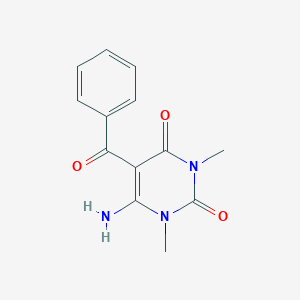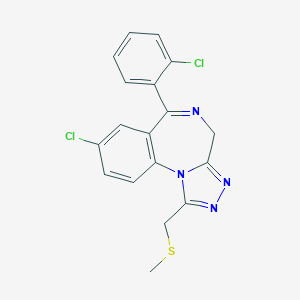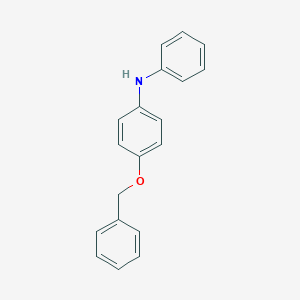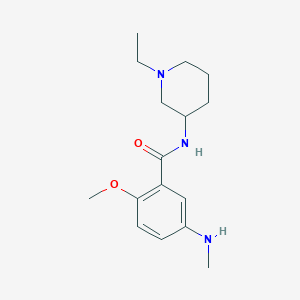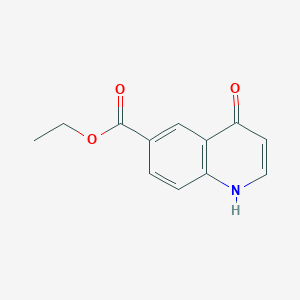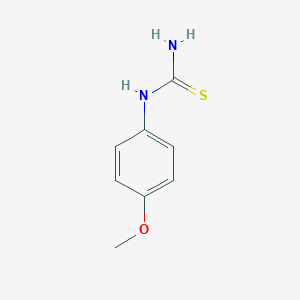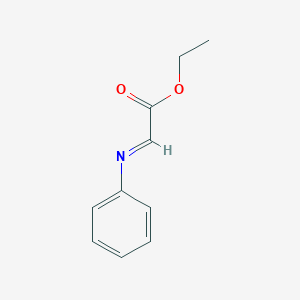
1-Phenyltriphenylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyltriphenylene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. It is a flat, rigid molecule consisting of three fused benzene rings and a phenyl group attached to one of the rings. This compound has been studied extensively for its electronic, optical, and photophysical properties, making it an important molecule in the field of materials science.
作用机制
The mechanism of action of 1-phenyltriphenylene is not fully understood, but it is believed to be due to its unique electronic and optical properties. It has a high electron mobility and a low reorganization energy, which makes it an efficient charge carrier in organic semiconductors. It also has a high absorption coefficient and a high quantum yield, which makes it an efficient photosensitizer in photovoltaic devices.
生化和生理效应
There is limited research on the biochemical and physiological effects of 1-phenyltriphenylene, but it has been shown to be non-toxic and non-carcinogenic in animal studies. However, more research is needed to fully understand its potential effects on human health.
实验室实验的优点和局限性
One of the main advantages of 1-phenyltriphenylene is its high purity and stability, which makes it an ideal compound for laboratory experiments. It is also readily available and relatively inexpensive compared to other organic semiconductors. However, its low solubility in common solvents can make it difficult to handle and process, which can limit its use in certain applications.
未来方向
There are many potential future directions for the research and development of 1-phenyltriphenylene. One direction is the synthesis of new derivatives and analogs with improved properties, such as higher solubility and better charge transport. Another direction is the integration of 1-phenyltriphenylene into more complex organic systems, such as polymer blends and nanocomposites, for improved performance in various applications. Additionally, more research is needed to fully understand the mechanism of action and potential effects on human health, which could lead to new applications in medicine and biotechnology.
合成方法
The synthesis of 1-phenyltriphenylene can be achieved through different methods, including the Suzuki-Miyaura coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method, which involves the reaction of 1,3,5-tribromobenzene with phenylboronic acid in the presence of a palladium catalyst and a base. This method is straightforward, efficient, and yields high purity products.
科学研究应用
1-Phenyltriphenylene has been widely studied for its potential applications in various fields of science, including organic electronics, optoelectronics, and photovoltaics. In organic electronics, it has been used as a building block for the synthesis of organic semiconductors, which are used in the fabrication of organic field-effect transistors, organic light-emitting diodes, and organic solar cells. In optoelectronics, it has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for the generation of singlet oxygen. In photovoltaics, it has been used as a sensitizer for the fabrication of dye-sensitized solar cells.
属性
IUPAC Name |
1-phenyltriphenylene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16/c1-2-9-17(10-3-1)18-15-8-16-23-21-12-5-4-11-19(21)20-13-6-7-14-22(20)24(18)23/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGQOYPJAJECND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365047 |
Source


|
| Record name | 1-phenyltriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyltriphenylene | |
CAS RN |
16291-40-0 |
Source


|
| Record name | 1-phenyltriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B188610.png)
